molecular formula C18H20O7 B11156161 methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11156161
M. Wt: 348.3 g/mol
InChI Key: KVXGSRHLAADWJU-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic chromen-2-one derivative characterized by a coumarin-like core substituted with methyl groups at positions 4 and 8, a methoxy-oxoethyl moiety at position 3, and a methyl propanoate ester at position 6. Chromen-2-one derivatives are widely studied for their biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound’s structural complexity arises from its substitution pattern, which influences its physicochemical properties and interactions with biological targets.

Properties

Molecular Formula

C18H20O7

Molecular Weight

348.3 g/mol

IUPAC Name

methyl 2-[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C18H20O7/c1-9-12-6-7-14(24-11(3)17(20)23-5)10(2)16(12)25-18(21)13(9)8-15(19)22-4/h6-7,11H,8H2,1-5H3

InChI Key

KVXGSRHLAADWJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)OC)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps. One common method includes the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-ol with methyl 2-bromo-2-methoxyacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is investigated for its potential therapeutic effects, including:

  • Antioxidant Activity: The compound exhibits significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects: Studies have shown that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
  • Anticancer Potential: Preliminary research indicates that this compound can induce apoptosis in cancer cells, making it a subject of interest in cancer therapy.

Material Science

The unique structure of this compound allows for exploration in the development of new materials:

PropertyApplication
Optical PropertiesDevelopment of photonic devices
Electronic PropertiesUse in organic light-emitting diodes
PolymerizationSynthesis of advanced polymeric materials

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: It can be utilized to create more complex structures through various chemical reactions such as esterification and alkylation.
  • Reagent in Organic Reactions: Its reactive groups enable it to participate in multiple organic transformations, facilitating the synthesis of other valuable compounds.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated that the compound exhibited a significant reduction in DPPH radicals compared to control samples, suggesting its potential as a natural antioxidant agent .

Case Study 2: Anti-inflammatory Effects

Research conducted by Smith et al. (2024) demonstrated that this compound effectively reduced inflammation markers in vitro. The study highlighted its ability to inhibit NF-kB signaling pathways, which are critical in inflammatory responses .

Case Study 3: Anticancer Properties

In a recent investigation published in Cancer Research, the compound was tested against various cancer cell lines. The findings revealed that it induced cell cycle arrest and apoptosis in colorectal cancer cells through the activation of caspase pathways .

Mechanism of Action

The mechanism of action of methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent groups, ester types, and chromen-ring modifications. Below is a detailed comparison based on evidence from diverse sources:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name Molecular Formula Substituents Biological Activity Key Differences
Target Compound C19H22O8 - 4,8-Dimethyl chromen core
- 3-(2-methoxy-2-oxoethyl)
- 7-(methyl propanoate)
Potential STAT3 inhibition (inferred from analogs) Reference structure
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C19H22O6 - Ethyl ester
- 7-(2-oxopropoxy)
Not explicitly reported Ethyl ester vs. methyl ester; 7-substituent lacks methoxy group
Methyl 4-({[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate C23H22O8 - 7-(Benzoate substituent) IC50: 63,000–137,000 nM (STAT3 inhibition) Bulky benzoate group reduces solubility compared to propanoate
Ethyl 3-{7-[2-(4-biphenylyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate C29H28O7 - 7-(Biphenylyl-2-oxoethoxy) Anti-inflammatory, anticancer Larger aromatic substituent enhances π-π stacking with targets
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate C20H24O7 - Ethoxy instead of methoxy Higher lipophilicity Ethoxy group increases logP, reducing aqueous solubility

Key Insights from Structural Variations

Ester Group Modifications :

  • Methyl esters (target compound) generally exhibit faster hydrolysis rates than ethyl esters, impacting metabolic stability .
  • Ethyl esters (e.g., ) may enhance lipophilicity, improving membrane permeability but reducing solubility .

Bulky substituents like biphenylyl () or benzoate () enhance target interaction but may reduce bioavailability due to increased molecular weight .

Chromen Core Modifications :

  • 4,8-Dimethyl substitution (target compound) enhances chromen-ring planarity and stability compared to analogs with single methyl or halogen groups (e.g., dichloro derivatives in ) .
  • Phenyl or methoxyphenyl substitutions at position 4 () alter π-stacking interactions, influencing fluorescence and enzyme inhibition .

Biological Activity Trends :

  • Analogs with biphenylyl or benzyloxy groups () show enhanced anticancer activity due to improved target binding .
  • Simpler coumarin derivatives (e.g., 4-methylcoumarin in ) lack the multifunctional substituents required for STAT3 inhibition, highlighting the target compound’s uniqueness .

Biological Activity

Methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with notable biological activities that have been the subject of various studies. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H18O5\text{C}_{15}\text{H}_{18}\text{O}_{5}

This structure features a chromenone moiety, which is known for its diverse pharmacological effects. The presence of methoxy and keto groups enhances its reactivity and interaction with biological targets.

  • Antioxidant Activity :
    • This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cellular models, thereby protecting cells from damage .
  • Anticancer Properties :
    • Several in vitro studies have demonstrated that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .
  • Anti-inflammatory Effects :
    • Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
  • Neuroprotective Effects :
    • The compound has shown promise in protecting neuronal cells from apoptosis induced by neurotoxic agents. This neuroprotective effect is attributed to its ability to modulate oxidative stress and inflammatory responses in neural tissues .

Study 1: Anticancer Activity

In a study conducted on various cancer cell lines, this compound exhibited an IC50 value ranging from 10 to 30 µM, indicating potent antiproliferative effects against breast and prostate cancer cells .

Study 2: Neuroprotection

A recent study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a significant reduction in cell death and increased cell viability at concentrations of 5 to 15 µM .

Table 1: Biological Activities of this compound

Biological ActivityEffectIC50 (µM)
AntioxidantFree radical scavengingNot specified
Anticancer (Breast)Apoptosis induction10 - 30
Anticancer (Prostate)Cell proliferation inhibition15 - 25
Anti-inflammatoryCytokine inhibitionNot specified
NeuroprotectionCell viability enhancement5 - 15

Q & A

Basic: What catalytic systems are effective for synthesizing methyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate, and how is reaction efficiency validated?

Answer:
Coupling agents like EDC·HCl and DMAP in dichloromethane (DCM) are effective for esterification reactions involving chromenone derivatives. Validation requires multi-step analysis:

  • Purity assessment : Use column chromatography and confirm via 1^1H NMR integration (e.g., 92% purity reported in a related synthesis) .
  • Structural confirmation : Cross-validate 1^1H NMR (e.g., δ 3.7–3.8 ppm for methoxy groups) and HRMS (ESI) to match calculated m/z values .

Basic: How should researchers design purification protocols to achieve >90% purity for coumarin-derived esters like this compound?

Answer:

  • Solvent selection : Optimize polarity using DCM/ethyl acetate gradients for column chromatography.
  • Analytical validation : Employ HPLC with UV detection (λ ~270 nm for chromenone absorption) and compare retention times with standards.
  • Impurity thresholds : Disregard peaks below 0.01% (per pharmacopeial guidelines) .

Advanced: What mechanistic insights guide regioselective functionalization of the chromen-2-one core during synthesis?

Answer:
Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., 2-oxoethyl) direct nucleophilic attack to the 7-position.
  • Steric hindrance : 4,8-Dimethyl groups may block alternative sites. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Advanced: How can computational chemistry predict this compound’s reactivity in nucleophilic environments?

Answer:

  • DFT applications : Calculate Fukui indices to identify electrophilic/nucleophilic regions.
  • Solvent effects : Use COSMO-RS models to simulate solvent interactions. Compare with experimental kinetic data (e.g., hydrolysis rates in methanol/water) .

Basic: Which spectroscopic techniques reliably confirm the structural integrity of this compound?

Answer:

  • 1^1H NMR : Identify methoxy (δ 3.7–3.8 ppm) and chromenone carbonyl (δ ~6.3 ppm) signals .
  • HRMS (ESI) : Confirm molecular ion [M+Na]+^+ with <2 ppm error.
  • IR spectroscopy : Validate ester C=O stretches (~1740 cm1^{-1}) and chromenone lactone (~1680 cm1^{-1}) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during derivative synthesis?

Answer:

  • Troubleshooting steps :
    • Check for solvent impurities (e.g., residual DCM in 1^1H NMR).
    • Re-crystallize to remove diastereomers or tautomers.
    • Compare with literature (e.g., δ 2.1–2.3 ppm for methyl groups in analogous coumarins) .

Basic: What safety protocols are critical when handling intermediates with acute toxicity profiles?

Answer:

  • PPE : Use nitrile gloves, goggles, and fume hoods for compounds with H302 (oral toxicity) or H319 (eye irritation) classifications.
  • First aid : Immediate rinsing for skin/eye exposure and medical consultation for inhalation .

Advanced: What strategies minimize racemization in chiral analogs during multi-step syntheses?

Answer:

  • Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce epimerization.
  • Chiral auxiliaries : Use Evans oxazolidinones to stabilize stereocenters.
  • Monitoring : Track enantiomeric excess via chiral HPLC .

Advanced: How to integrate this compound into atmospheric chemistry models to assess environmental persistence?

Answer:

  • Degradation studies : Expose to UV light and analyze photoproducts via LC-MS.
  • Tropospheric modeling : Input hydrolysis rate constants into Eulerian models (e.g., CMAQ) to predict half-lives in aerosols .

Basic: What solvent systems balance reaction efficiency and OSHA safety guidelines for large-scale synthesis?

Answer:

  • Alternatives to DCM : Test ethyl acetate or acetone for reduced toxicity (H335).
  • Ventilation : Maintain airflow >0.5 m/s to limit vapor accumulation.
  • Waste disposal : Neutralize acidic byproducts before disposal .

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